methyl 4-[(3-bromobenzoyl)amino]benzoate
Description
Methyl 4-[(3-bromobenzoyl)amino]benzoate is a benzoate ester derivative featuring a 3-bromobenzoyl group attached to the amino position of the methyl benzoate core. Its molecular structure combines a methyl ester moiety with a brominated aromatic amide, conferring unique electronic and steric properties. While direct data on this compound are sparse in the provided evidence, structurally related derivatives, such as methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate (a nitro-substituted analog), highlight the role of substituents in modulating physicochemical and biological behaviors . The bromine atom at the 3-position of the benzoyl group likely enhances lipophilicity and influences intermolecular interactions, which may impact solubility, crystallization, and reactivity.
Properties
IUPAC Name |
methyl 4-[(3-bromobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)10-5-7-13(8-6-10)17-14(18)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXTWGUWDGQUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-bromobenzoyl)amino]benzoate typically involves the reaction of 3-bromobenzoyl chloride with methyl 4-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-bromobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction with LiAlH4 can produce an alcohol.
Scientific Research Applications
Methyl 4-[(3-bromobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which methyl 4-[(3-bromobenzoyl)amino]benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The following table compares methyl 4-[(3-bromobenzoyl)amino]benzoate with structurally related compounds, emphasizing substituent effects:
Key Observations :
- Electron-Withdrawing vs.
- Lipophilicity: Bromine’s hydrophobicity may enhance membrane permeability relative to polar groups like nitro (-NO₂) or cyano (-CN) .
- Thermal Stability: Triazine-containing derivatives (e.g., ) exhibit higher melting points (>200°C) due to rigid aromatic systems, whereas nitro- or cyano-substituted benzoates may have lower thermal stability .
Critical Differences :
- Bromobenzoyl derivatives may require inert conditions to prevent dehalogenation, unlike chloro- or cyano-substituted compounds.
- Triazine-linked syntheses involve multi-step nucleophilic substitutions, contrasting with direct amide bond formation in the target compound .
Spectroscopic and Crystallographic Features
- NMR Signatures :
- Crystallography: Bromine’s heavy atom effect could facilitate X-ray structure determination (cf.
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